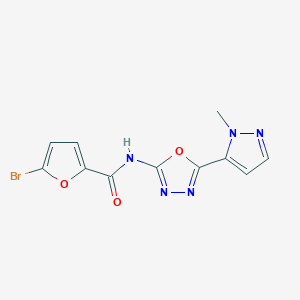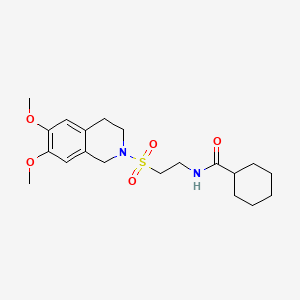![molecular formula C17H16ClFN2O B2547143 1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-71-2](/img/structure/B2547143.png)
1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C17H16ClFN2O and its molecular weight is 318.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approaches
The synthesis of compounds closely related to "1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol" involves complex organic synthesis techniques including cyclization, N-alkylation, and hydrolyzation steps. For example, Huang Jin-qing (2009) detailed the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole through a process involving cyclization and chlorination, demonstrating the intricate steps needed to create such compounds (Huang Jin-qing, 2009).
Characterization Techniques
The characterization of these compounds often involves a variety of spectroscopic and analytical techniques. For instance, A. Banu et al. (2014) described the crystal structure analysis of similar compounds, providing insights into their molecular arrangement and potential interaction sites, which are crucial for understanding their biological and chemical properties (Banu et al., 2014).
Potential Applications
Catalysis
Compounds with benzimidazole cores have shown promise as catalysts in chemical reactions. For example, S. N. R. Donthireddy et al. (2020) explored ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands for efficient C-N bond formation, highlighting the role of such compounds in facilitating organic transformations under solvent-free conditions (Donthireddy et al., 2020).
Antiviral and Antimicrobial Activity
The structural motifs found in compounds similar to "this compound" have been investigated for their antimicrobial and antiviral properties. N. Mohammadhosseini et al. (2009) synthesized 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1, 3, 4-thiadiazole derivatives and evaluated their in vitro anti-Helicobacter pylori activity, indicating the potential for such compounds to serve as templates for developing new antimicrobial agents (Mohammadhosseini et al., 2009).
Material Science Applications
The structural and electronic properties of benzimidazole derivatives have been studied for applications in material science, such as non-linear optical (NLO) materials. I. Manikandan et al. (2019) synthesized and characterized benzimidazole derivatives for potential use in NLO devices, highlighting the importance of such compounds in the development of new materials for technological applications (Manikandan et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for “1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” is not provided in the current resources, benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c1-2-16(22)17-20-14-8-3-4-9-15(14)21(17)10-11-12(18)6-5-7-13(11)19/h3-9,16,22H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUUZQVGGIOKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2547060.png)
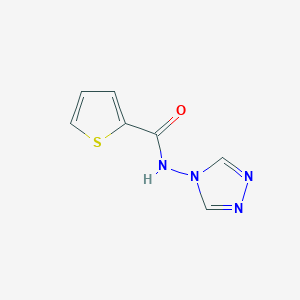
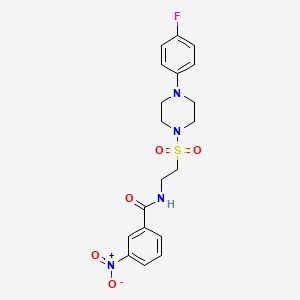
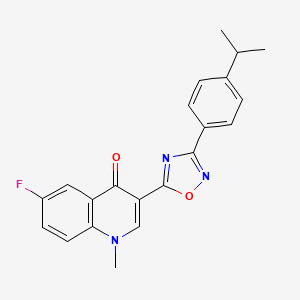
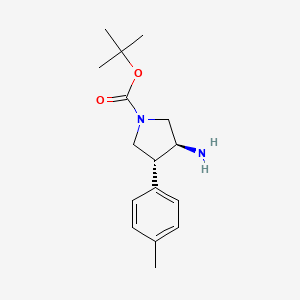
![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)

![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)
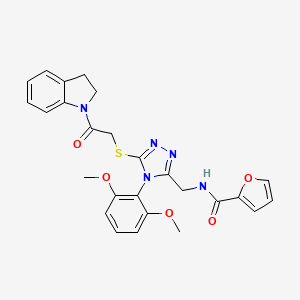
![(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2547075.png)
![N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2547076.png)
